![molecular formula C11H10ClN3O B3159472 4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine CAS No. 862168-12-5](/img/structure/B3159472.png)
4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine
Overview
Description
4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine, or 4C6MPA, is an organic compound with an aromatic amine group. It is a versatile chemical that has been widely studied due to its potential applications in both scientific research and industrial applications.
Scientific Research Applications
Anticancer Research
Dihydrofolate Reductase (DHFR) Inhibition
Quantum Chemical Computational Studies
Guanidine Derivatives for Anticancer Agents
Pharmacological Screening
Carcinosarcoma Research
Mechanism of Action
Target of Action
The primary target of 4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division, particularly in the processes of mitosis and meiosis .
Mode of Action
4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine interacts with AURKA by binding to it . This binding inhibits the activity of AURKA, leading to changes in the cell cycle . Specifically, the compound causes the cell cycle to arrest at the G2/M phase .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle pathway . The G2/M phase of the cell cycle is where DNA replication is checked before the cell proceeds to mitosis or meiosis . By arresting the cell cycle at this phase, the compound prevents the cell from dividing .
Pharmacokinetics
The compound’s ability to inhibit aurka suggests that it can penetrate the cell membrane and reach its target within the cell
Result of Action
The result of the action of 4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine is the induction of apoptotic cell death in cells, such as HCT116 human colon cancer cells . This is achieved through the activation of caspases, which are enzymes that play a vital role in programmed cell death .
properties
IUPAC Name |
4-chloro-6-(3-methoxyphenyl)pyrimidin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-16-8-4-2-3-7(5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEVPPCKUXIGEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501250700 | |
Record name | 4-Chloro-6-(3-methoxyphenyl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501250700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine | |
CAS RN |
862168-12-5 | |
Record name | 4-Chloro-6-(3-methoxyphenyl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862168-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-(3-methoxyphenyl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501250700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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